molecular formula C15H10Cl2O3 B1292315 4-Acetoxy-2',6'-dichlorobenzophenone CAS No. 890100-11-5

4-Acetoxy-2',6'-dichlorobenzophenone

Cat. No.: B1292315
CAS No.: 890100-11-5
M. Wt: 309.1 g/mol
InChI Key: TVVOHCKPUMLKEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acylation of 4-hydroxybenzophenone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of 4-Acetoxy-2’,6’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,6’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-2’,6’-dichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The dichlorobenzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-2’,6’-dichlorobenzophenone is unique due to the specific positioning of the acetoxy and dichloro groups, which confer distinct chemical and biological properties.

Biological Activity

4-Acetoxy-2',6'-dichlorobenzophenone (ACDB) is a synthetic organic compound with the molecular formula C15H10Cl2O3 and a molecular weight of 309.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features an acetoxy group and dichloro-substituted benzophenone, which may influence its interactions with biological targets.

The synthesis of ACDB typically involves the acylation of 4-hydroxybenzophenone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization. The compound's unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological activity.

The biological activity of ACDB is primarily attributed to its interaction with specific biomolecules. The acetoxy group can hydrolyze to release acetic acid, while the dichlorobenzophenone core may interact with enzymes and receptors, modulating their activity.

Pharmacological Effects

Research indicates that ACDB exhibits potential anti-inflammatory and antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent . Additionally, preliminary studies suggest that it may induce apoptosis in cancer cell lines, pointing towards potential anticancer applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ACDB against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 20 µg/mL for S. aureus, indicating a promising antimicrobial profile.

Anticancer Potential

In a separate investigation focusing on cancer cell lines, ACDB was tested against human hepatocellular carcinoma (HepG2) cells. The compound exhibited an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity. Mechanistic studies revealed that ACDB triggers apoptosis through mitochondrial pathways, characterized by increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Comparative Analysis

To provide a clearer understanding of ACDB's biological activity, a comparison with similar compounds is useful:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compound Acetoxy and dichloro groupsMIC: 20 µg/mLIC50: 15 µM
4-Acetoxy-2',4'-dichlorobenzophenone Similar structure but different substitutionModerateLow
4-Hydroxy-2',6'-dichlorobenzophenone Hydroxy instead of acetoxyLowModerate

Properties

IUPAC Name

[4-(2,6-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVOHCKPUMLKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641733
Record name 4-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-11-5
Record name Methanone, [4-(acetyloxy)phenyl](2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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